N-methyl-2-[(3R,4S)-3-[[2-(3-methyl-6-oxopyridazin-1-yl)acetyl]amino]-4-propylpyrrolidin-1-yl]acetamide
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Description
N-methyl-2-[(3R,4S)-3-[[2-(3-methyl-6-oxopyridazin-1-yl)acetyl]amino]-4-propylpyrrolidin-1-yl]acetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridazinone moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(3R,4S)-3-[[2-(3-methyl-6-oxopyridazin-1-yl)acetyl]amino]-4-propylpyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridazinone Moiety: This step involves the acylation of the pyrrolidine ring with a pyridazinone derivative.
N-Methylation: The final step involves the methylation of the nitrogen atom in the acetamide group.
The reaction conditions for each step may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques
Properties
IUPAC Name |
N-methyl-2-[(3R,4S)-3-[[2-(3-methyl-6-oxopyridazin-1-yl)acetyl]amino]-4-propylpyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-4-5-13-8-21(10-15(23)18-3)9-14(13)19-16(24)11-22-17(25)7-6-12(2)20-22/h6-7,13-14H,4-5,8-11H2,1-3H3,(H,18,23)(H,19,24)/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCWTOSLVDOBNF-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)CN2C(=O)C=CC(=N2)C)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)CN2C(=O)C=CC(=N2)C)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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